Butyl 4-chlorobenzoate

Übersicht

Beschreibung

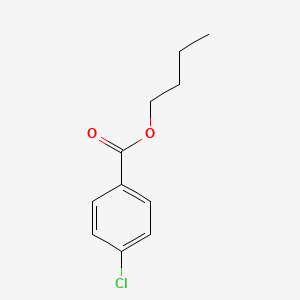

Butyl 4-chlorobenzoate is an organic compound with the molecular formula C11H13ClO2. It is an ester derived from 4-chlorobenzoic acid and butanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Wirkmechanismus

Target of Action

Butyl 4-chlorobenzoate is a chemical compound with the molecular formula C11H13ClO2 It’s known that chlorobenzoates, in general, can interact with various enzymes and proteins in the cell, altering their function and leading to various downstream effects .

Mode of Action

It’s known that chlorobenzoates can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of new compounds with different properties, potentially affecting cellular processes.

Biochemical Pathways

Studies on similar compounds, such as 4-chlorobenzoate, have shown that they can be degraded by certain bacterial strains through specific pathways . For instance, the strain Rhodococcus ruber P25 can degrade 4-chlorobenzoate via the stages of formation of intermediates, para-hydroxybenzoate (PHBA) and protocatechuic acid (PCA), to compounds of the basic metabolism .

Pharmacokinetics

It’s known that the compound has a molecular weight of 212673 , which could influence its absorption and distribution in the body

Result of Action

It’s known that the degradation of similar compounds, such as 4-chlorobenzoate, can lead to the formation of various intermediates and end products, potentially affecting cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the compound’s degradation and its interactions with cellular targets

Biochemische Analyse

Biochemical Properties

Butyl 4-chlorobenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key enzymes that this compound interacts with is benzoate-1,2-dioxygenase, which catalyzes the conversion of chlorobenzoates into chlorocatechols . This interaction is crucial for the degradation of chlorobenzoates, making this compound an important compound in bioremediation processes. Additionally, this compound can interact with coenzyme A (CoA) to form 4-chlorobenzoyl CoA, which is involved in various metabolic pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, it can affect gene expression by binding to transcriptional regulators, thereby modulating the expression of specific genes . These effects on cellular metabolism and gene expression highlight the compound’s potential impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects by binding to specific enzymes and proteins, such as benzoate-1,2-dioxygenase and coenzyme A . This binding can lead to the inhibition or activation of these enzymes, resulting in changes in metabolic pathways and cellular processes. Additionally, this compound can modulate gene expression by interacting with transcriptional regulators, thereby influencing the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . These degradation products can have different biochemical properties and effects on cellular function. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in cellular function . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of this compound can result in toxic effects, such as liver damage and alterations in metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by benzoate-1,2-dioxygenase and coenzyme A . These pathways are crucial for the degradation and metabolism of chlorobenzoates, making this compound an important compound in bioremediation processes. The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are essential for the compound’s biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its biochemical effects . For example, this compound can localize to the mitochondria, where it affects mitochondrial function and metabolism . The subcellular localization of this compound is crucial for its activity and function, as it determines the specific cellular processes and pathways that are affected by the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where 4-chlorobenzoic acid and butanol are reacted in large reactors. The use of catalysts like sulfuric acid or p-toluenesulfonic acid helps in achieving higher yields and faster reaction rates. The product is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Butyl 4-chlorobenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 4-chlorobenzoic acid and butanol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 4-chlorobenzyl alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.

Major Products Formed:

Hydrolysis: 4-chlorobenzoic acid and butanol.

Reduction: 4-chlorobenzyl alcohol.

Substitution: Depending on the electrophile, various substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Butyl 4-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Butyl 4-chlorobenzoate can be compared with other similar compounds such as:

Butyl benzoate: Lacks the chlorine substituent, making it less reactive in electrophilic substitution reactions.

Butyl 2-chlorobenzoate: The chlorine atom is positioned differently, affecting its reactivity and physical properties.

Butyl 4-bromobenzoate: Contains a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: The presence of the chlorine atom in this compound enhances its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Biologische Aktivität

Butyl 4-chlorobenzoate (C11H13ClO2) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

This compound is an ester derived from 4-chlorobenzoic acid and butanol. It is characterized by the following chemical structure:

- Molecular Formula : C11H13ClO2

- Molecular Weight : 214.67 g/mol

- CAS Number : 104-36-0

The synthesis typically involves the reaction of 4-chlorobenzoic acid with butanol in the presence of a catalyst such as sulfuric acid, facilitating the esterification process.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, organotin compounds derived from chlorobenzoates have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Dibutyltin(IV) di-p-chlorobenzoate | S. aureus | 15 |

| Dibutyltin(IV) di-p-chlorobenzoate | E. coli | 12 |

This table summarizes the antibacterial efficacy observed in recent experiments, indicating that this compound derivatives can effectively inhibit bacterial growth.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study focusing on derivatives of chlorobenzoates indicated promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colon cancer) cells. The compounds exhibited cytotoxic effects, with IC50 values suggesting effective inhibition of cancer cell proliferation .

Enzyme Inhibition

Another area of research has been the enzyme inhibitory activity of this compound derivatives. Compounds synthesized from this structure have demonstrated inhibitory effects on angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. Notably, certain derivatives showed IC50 values as low as 51 µM, indicating significant potential for therapeutic applications in hypertension management .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated various organotin compounds, including those derived from this compound, against common pathogenic bacteria. Results indicated that specific derivatives exhibited stronger antibacterial properties than others, suggesting structural modifications could enhance efficacy .

- Anticancer Screening : A series of synthesized chlorobenzoate derivatives were tested against multiple cancer cell lines. The findings revealed that modifications to the substituents on the aromatic ring significantly influenced anticancer activity, with some compounds showing up to 70% inhibition at low concentrations .

- ACE Inhibition Studies : Research into the ACE inhibitory effects of this compound derivatives highlighted their potential as antihypertensive agents. The study utilized molecular docking simulations to predict binding affinities and interactions with the ACE enzyme, reinforcing the need for further exploration in drug development .

Eigenschaften

IUPAC Name |

butyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPVJPWUWLGOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324443 | |

| Record name | Butyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27942-64-9 | |

| Record name | NSC406745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.